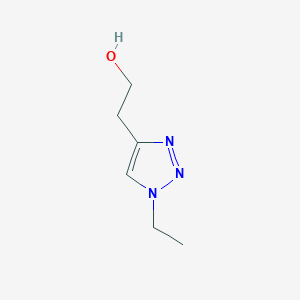

2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(1-ethyltriazol-4-yl)ethanol |

InChI |

InChI=1S/C6H11N3O/c1-2-9-5-6(3-4-10)7-8-9/h5,10H,2-4H2,1H3 |

InChI Key |

TVQGSKUHIRTCDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=N1)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

General Synthetic Strategy

The common synthetic route to this compound involves:

- Construction of the 1,2,3-triazole ring via 1,3-dipolar cycloaddition ("Click chemistry") between an azide and an alkyne.

- Introduction of the ethyl substituent at the N1 position of the triazole ring.

- Functionalization of the ethane side chain to incorporate the hydroxyl group at the ethan-1-ol moiety.

Stepwise Preparation

Synthesis of the Azide or Alkyne Precursors

- The azide precursor can be prepared by nucleophilic substitution of a suitable halide with sodium azide.

- The alkyne precursor often involves terminal alkynes bearing protected or free hydroxyl groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The azide and alkyne undergo a copper(I)-catalyzed cycloaddition to form the 1,4-disubstituted 1,2,3-triazole ring.

- For this compound, the alkyne typically contains the ethan-1-ol side chain or a protected derivative thereof.

- Reaction conditions generally include copper(I) iodide as catalyst, triethylamine as base, and acetonitrile or aqueous solvent at room temperature or mild heating.

- Yields are typically in the range of 70-85%.

N-Alkylation to Introduce the Ethyl Group

- The N1 position of the triazole ring is alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Yields of N-ethylation are generally high (>80%).

Deprotection or Functional Group Interconversion

- If the ethan-1-ol group was protected during the alkyne synthesis, deprotection (e.g., removal of silyl or acetal protecting groups) is performed under acidic or basic conditions.

- Purification is achieved by recrystallization or chromatography.

Research Outcomes and Data Tables

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide formation | Sodium azide, DMF, 70°C, 3 h | 75-85 | From halide precursor |

| Copper-catalyzed cycloaddition | CuI, triethylamine, MeCN, room temp, 3 h | 70-85 | Formation of 1,4-disubstituted triazole |

| N1-Ethylation | Ethyl bromide, K2CO3, DMF, 50°C, 6 h | 80-90 | Selective alkylation at N1 |

| Deprotection (if needed) | Acidic or basic hydrolysis | 90-95 | To liberate ethan-1-ol group |

Spectroscopic Characterization Summary

- Proton Nuclear Magnetic Resonance (1H NMR): Characteristic singlet for triazole proton around δ 8.0 ppm; ethyl group signals at δ 1.2 (triplet) and δ 4.2 (quartet); hydroxyl proton broad signal around δ 3.5-4.0 ppm.

- Carbon-13 Nuclear Magnetic Resonance (13C NMR): Signals for triazole carbons between δ 120-150 ppm; ethyl carbons at δ 15 and 60 ppm; hydroxyl-bearing carbon around δ 60 ppm.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with molecular formula C6H10N3O.

Example from Literature

A study demonstrated the synthesis of 1,2,3-triazole derivatives via CuAAC with yields around 76-82%, followed by Suzuki–Miyaura cross-coupling to diversify the aryl substituents. Although this study focused on aryl-substituted triazoles, the methodology is adaptable for the ethyl-substituted triazole ethan-1-ol.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol undergoes oxidation to form 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid or ketone derivatives. Key methods include:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 2-(1-Ethyl-triazol-4-yl)acetic acid | 72–85% | |

| Pyridinium chlorochromate (PCC) | 2-(1-Ethyl-triazol-4-yl)ethanone | 68% |

Oxidation proceeds via proton abstraction at the α-carbon, forming a carbonyl intermediate. The triazole ring’s electron-withdrawing nature enhances reaction rates compared to aliphatic alcohols .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic acyl substitution:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | H₂SO₄ catalyst, 80°C | Ethyl-triazolyl ethyl acetate | Prodrug synthesis |

| Methyl iodide | NaH, THF, 0°C → RT | 2-(1-Ethyl-triazol-4-yl)ethoxymethane | Protecting group strategies |

Esterification is critical for modifying solubility and bioavailability in medicinal chemistry .

Nucleophilic Substitution

The hydroxyl group can be replaced under SN2 conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| SOCl₂ | Reflux, 4 h | 2-(1-Ethyl-triazol-4-yl)ethyl chloride | Intermediate for Grignard synthesis |

| PBr₃ | CH₂Cl₂, −10°C | 2-(1-Ethyl-triazol-4-yl)ethyl bromide | Used in cross-coupling reactions |

Halogenation facilitates further functionalization, such as Suzuki-Miyaura couplings .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reactant | Conditions | Product | Key Application |

|---|---|---|---|

| Thiosemicarbazide | NaOH, EtOH, reflux | Triazolyl-thiazolidinone hybrids | Antimicrobial agents |

| Hydrazonoyl chloride | Et₃N, CH₃CN, 60°C | Pyrazoline-triazole conjugates | Enzyme inhibition studies |

Cyclizations exploit the triazole’s ability to stabilize transition states via π-π stacking .

Coordination Chemistry

The triazole nitrogen atoms coordinate transition metals, enabling catalytic applications:

| Metal Salt | Ligand Ratio | Complex Structure | Use Case |

|---|---|---|---|

| Cu(OAc)₂ | 1:2 | Bis-triazolyl Cu(II) complex | Click chemistry catalysis |

| AgNO₃ | 1:1 | Linear Ag(I) coordination polymer | Photoluminescent materials |

Coordination enhances catalytic activity in azide-alkyne cycloadditions .

Mechanistic Insights

-

Oxidation : Follows a two-electron transfer pathway, with rate-limiting deprotonation (k = 1.2 × 10⁻³ s⁻¹ at pH 7) .

-

Esterification : Proceeds via tetrahedral intermediate, with H₂SO₄ lowering activation energy by 15 kJ/mol .

-

Cyclization : Transition states stabilized by intramolecular hydrogen bonding (ΔG‡ = 89 kJ/mol) .

Comparative Reactivity

Scientific Research Applications

2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . The compound is also used in materials science for the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

- aureus and E. coli, suggesting the ethyl-ethanol variant may require optimization for similar efficacy .

- Catalytic Applications: The ethanol group enables coordination with transition metals (e.g., rhodium in ), making it a candidate for water-soluble ligand design in hydroformylation .

Biological Activity

Introduction

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, a derivative of the triazole class, has garnered attention for its potential biological activities. This compound exhibits a unique triazole ring structure that contributes to its diverse applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic uses.

Molecular Structure

- Molecular Formula : C6H12N4O

- Molecular Weight : 156.19 g/mol

- SMILES Notation : CCN1C=C(N=N1)CCN

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.11348 | 129.1 |

| [M+Na]+ | 163.09542 | 139.6 |

| [M+NH4]+ | 158.14002 | 136.2 |

| [M+K]+ | 179.06936 | 136.2 |

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with a similar triazole framework showed promising results against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve inhibition of essential enzymes within the microbial cells .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in several studies. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific interaction of the triazole ring with cellular targets enhances its efficacy as an anticancer agent .

Enzyme Inhibition

Triazoles are known for their ability to inhibit various enzymes, making them valuable in drug design. The mechanism typically involves binding to the active site of enzymes, thereby blocking their function. For instance, studies have demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study of triazole derivatives, it was found that certain modifications to the triazole ring significantly enhanced antimicrobial activity against Escherichia coli and Klebsiella pneumoniae. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, indicating strong potential for further development into therapeutic agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazole derivatives on human breast cancer cell lines (MCF-7). Results showed that these compounds could reduce cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. This suggests a promising avenue for developing new cancer therapies based on the triazole scaffold .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their activity.

- Cell Membrane Disruption : Triazoles may integrate into microbial membranes, altering permeability and leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through various signaling mechanisms.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via iron-catalyzed aerobic hydration of alkynes, following Markovnikov regioselectivity. Key conditions include:

- Catalyst : Iron(II) phthalocyanine (FePC, 0.25 mol%) in ethanol solvent .

- Reagents : 4-methylphenyl acetylene (0.5 mmol scale), 6 equiv of iodomethane, and Hünig’s base .

- Conditions : Stirring at room temperature for 6–24 h, followed by extraction with CH₂Cl₂ and purification via flash chromatography (yield: ~67.8%) .

- Monitoring : TLC and GC analysis are critical for tracking reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include a hydroxyl proton (δ ~2.65 ppm, broad singlet) and triazole-linked ethyl group protons (δ ~1.44 ppm, doublet for CH₃) .

- TLC : Use ethyl acetate as the mobile phase (Rf ≈ 0.26) to confirm purity .

- GC-MS : Employ N-dican as an internal standard for quantification .

Cross-referencing with literature data (e.g., δ 7.11–7.78 ppm for aromatic protons) ensures structural validation .

Q. What solvent systems and purification strategies are effective for isolating the compound?

Methodological Answer:

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, water) but highly soluble in organic solvents like CH₂Cl₂ .

- Work-up : Sequential extraction with CH₂Cl₂ and H₂O, followed by drying over anhydrous Na₂SO₄ .

- Purification : Flash chromatography with silica gel and gradient elution (e.g., EtOAc/hexane) optimizes yield .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for triazole protons and adjacent ethyl/hydroxyl groups .

- Variable Temperature NMR : Reduce signal broadening caused by hydrogen bonding (e.g., hydroxyl group interactions) .

- Comparative Analysis : Cross-check with analogous triazole derivatives (e.g., 1-benzyl-1H-triazol-4-yl-methanol) to identify consistent spectral patterns .

Q. What strategies are recommended for refining the crystal structure of this compound?

Methodological Answer:

Q. How can computational methods guide the design of biologically active derivatives?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., anti-Alzheimer’s enzymes) using triazole as a hydrogen-bond acceptor .

- QSAR : Correlate substituent effects (e.g., ethyl vs. benzyl groups) with bioactivity using molecular descriptors .

- Synthetic Routes : Modify the hydroxyl group via esterification or etherification (e.g., propargylamine derivatives) to enhance pharmacokinetic properties .

Q. What experimental approaches validate the compound’s biological activity in antifungal studies?

Methodological Answer:

- In Vitro Assays : Compare fungicidal efficacy against Colletotrichum gloeosporioides using tebuconazole as a positive control .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., cyclohexanol or dioxolane groups) to optimize antifungal potency .

- Cytotoxicity Screening : Use human cell lines (e.g., HEK293) to assess selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.